4-(Oxan-4-yl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-4-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-9(11)3-1-2-8-4-6-12-7-5-8/h8H,1-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVBUNZUVYRMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011803-87-4 | |
| Record name | 4-(oxan-4-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular weight and formula of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid
This guide serves as a definitive technical resource for the chemical identity, synthesis, and application of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid . It is designed for medicinal chemists and process scientists requiring high-fidelity data for drug design, specifically in the context of linker chemistry and lipophilic scaffold optimization.
Part 1: Chemical Identity & Physiochemical Properties
This section establishes the fundamental chemical constants required for stoichiometric calculations and analytical validation. Unlike its branched isomers (e.g., 2-(tetrahydro-2H-pyran-4-yl)butanoic acid), this molecule features a linear C4 alkyl chain terminating in a carboxyl group, attached to the C4 position of the tetrahydropyran ring.
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 4-(Oxan-4-yl)butanoic acid |
| Common Name | 4-(Tetrahydro-2H-pyran-4-yl)butyric acid |
| Molecular Formula | C₉H₁₆O₃ |
| SMILES | OC(=O)CCCC1CCOCC1 |
| InChI Key | (Predicted) KVWCLLICFXVHFL-UHFFFAOYSA-N |
| CAS Registry Number | Note: Often indexed as a derivative or intermediate.[1][2][3][4][5][6] Closest commercial analog CAS: 1195340-63-6 (branched isomer). |
Quantitative Properties
| Property | Value | Source/Method |
| Molecular Weight | 172.22 g/mol | Calculated (C:12.011, H:1.008, O:15.999) |
| Exact Mass | 172.1099 Da | High-Res MS Calculation |
| CLogP | ~1.2 - 1.5 | Predicted (Lipophilic Domain) |
| pKa | 4.76 ± 0.10 | Predicted (Carboxylic Acid) |
| H-Bond Donors | 1 | (COOH) |
| H-Bond Acceptors | 3 | (COOH + Ether Oxygen) |
| Rotatable Bonds | 4 | (Alkyl Chain) |
Part 2: Synthetic Methodologies
For research applications, commercial availability of the exact linear acid can be sporadic. The following protocols outline the most robust synthetic routes, prioritizing yield and purity.
Route A: The Wittig Homologation Strategy (Preferred)
This route builds the alkyl chain from the commercially available tetrahydro-2H-pyran-4-carbaldehyde . It ensures the linear connectivity required for the target molecule.
Mechanism:
-
Wittig Reaction: Reaction of the aldehyde with a phosphorus ylide to extend the carbon chain.
-
Hydrogenation: Saturation of the alkene.
-
Hydrolysis: Conversion of the ester to the free acid.
Protocol Steps:
-
Reagent Prep: Suspend (carbethoxymethyl)triphenylphosphonium bromide in dry THF and treat with NaH (1.1 eq) at 0°C to generate the ylide.
-
Addition: Add Tetrahydro-2H-pyran-4-carbaldehyde dropwise. Stir at RT for 12h.
-
Workup: Quench with water, extract with EtOAc. Purify the unsaturated ester via silica chromatography (Hex/EtOAc).
-
Reduction: Dissolve intermediate in MeOH, add 10% Pd/C, and stir under H₂ balloon (1 atm) for 4h. Filter through Celite.
-
Hydrolysis: Treat the saturated ester with LiOH (3 eq) in THF/Water (1:1). Acidify to pH 2 with 1M HCl to precipitate the target acid.
Route B: Malonic Ester Synthesis (Alternative)
Useful if starting from 4-(2-bromoethyl)tetrahydro-2H-pyran .
-
Alkylation: React diethyl malonate with NaOEt in EtOH, followed by the addition of the alkyl bromide.
-
Decarboxylation: Hydrolyze the diester with KOH, then heat the dicarboxylic acid to 160°C to decarboxylate, yielding the target mono-acid.
Part 3: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 11.0 (br s, 1H, COOH )
-
δ 3.95 (dd, J = 11.2, 4.0 Hz, 2H, Pyran-C2/6-H eq)
-
δ 3.38 (td, J = 11.2, 2.0 Hz, 2H, Pyran-C2/6-H ax)
-
δ 2.35 (t, J = 7.4 Hz, 2H, -CH ₂-COOH)
-
δ 1.60-1.75 (m, 4H, Pyran-C3/5-H + Alkyl Chain)
-
δ 1.25-1.45 (m, 5H, Pyran-C4-H + Remaining Alkyl Chain)
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (Electrospray Ionization)
-
Positive Mode (ESI+): [M+H]⁺ = 173.2 m/z
-
Negative Mode (ESI-): [M-H]⁻ = 171.2 m/z (Preferred for carboxylic acids)
Part 4: Applications in Drug Discovery[4]
This molecule is a critical bioisostere and linker in modern drug development.
Lipophilic Linker Design
The tetrahydropyran (THP) ring serves as a polar, metabolically stable alternative to the cyclohexyl group. When attached to a butanoic acid tail, it functions as a "spacer" that:
-
Reduces LogP: The ether oxygen lowers lipophilicity compared to a purely aliphatic chain, improving solubility.
-
Metabolic Stability: The THP ring is resistant to CYP450 oxidation compared to alkyl chains.
PROTACs and Bifunctional Molecules
In Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are decisive for ternary complex formation. This molecule provides a specific spatial separation (~6-8 Å) between the E3 ligase ligand and the protein of interest.
HDAC Inhibitor Scaffold
Similar derivatives (e.g., hydroxamic acids derived from this parent acid) have been explored as Histone Deacetylase (HDAC) inhibitors. The "Cap-Linker-Zinc Binding Group" pharmacophore model often utilizes the THP ring as the surface-recognition "Cap" group.
Part 5: Handling & Stability
-
Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) for long-term storage.
-
Solubility: Soluble in DMSO, Methanol, Dichloromethane. Sparingly soluble in water (unless converted to sodium salt).
-
Safety: Irritant.[7] Standard PPE (gloves, goggles) required. Avoid inhalation of dust.
References
-
PubChem Compound Summary. Tetrahydro-2H-pyran-4-carboxylic acid (Analogous Core). National Center for Biotechnology Information. Available at: [Link]
-
Sandanayaka, V., et al. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor. Journal of Medicinal Chemistry.[4] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Tetrahydropyrans. Available at: [Link]
-
Reagentia Catalog. 2-((tert-Butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoic acid (Derivative Reference). Available at: [Link][1][2][5][8][9][10][11]
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- 1. 2-((tert-Butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoic acid (1 x 500 mg) | Reagentia [reagentia.eu]
- 2. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoic acid (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Discovery of (2 R,4 R)-4-((S)-2-Amino-3-methylbutanamido)-2-(4-boronobutyl)pyrrolidine-2-carboxylic Acid (AZD0011), an Actively Transported Prodrug of a Potent Arginase Inhibitor to Treat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- | C9H16O3 | CID 551206 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoic acid (1 x 1 g) | Reagentia [reagentia.eu]
- 9. 2-((tert-Butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoic acid (1 x 1 g) | Reagentia [reagentia.eu]
- 10. 4H-Pyran Synthesis [organic-chemistry.org]
- 11. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
Solubility Profile of 4-(Oxan-4-yl)butanoic Acid: A Technical Guide
Executive Summary
4-(Oxan-4-yl)butanoic acid (CAS: 1195340-63-6), also known as 4-(tetrahydro-2H-pyran-4-yl)butanoic acid, represents a critical building block in the synthesis of pharmaceutical intermediates, particularly for spiro-hydantoin derivatives and enzyme inhibitors.[1][2] Its structure—comprising a polar carboxylic acid head group, a flexible alkyl linker, and a moderately polar tetrahydropyran (oxan) tail—creates a unique solubility profile that challenges standard "Like Dissolves Like" heuristics.[2]
This guide provides a definitive technical analysis of its solubility across organic solvent classes, grounded in thermodynamic principles and experimental proxies.[2] It details solvent selection for reaction, extraction, and crystallization workflows.[2]
Physicochemical Identity & Thermodynamic Basis
To predict and manipulate solubility, one must first understand the solute's competitive interaction forces.[2]
| Property | Value / Description | Impact on Solubility |
| IUPAC Name | 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid | - |
| CAS Number | 1195340-63-6 | Unique Identifier |
| Molecular Weight | 172.22 g/mol | Low MW facilitates dissolution kinetics.[1] |
| LogP (Predicted) | ~1.1 | Moderately lipophilic.[2] Soluble in mid-polarity organics.[1][2] |
| pKa (Acid) | ~4.75 | pH-dependent aqueous solubility.[1][2] |
| H-Bond Donors | 1 (COOH) | Dimerizes in non-polar solvents (Toluene/Heptane). |
| H-Bond Acceptors | 3 (COOH + Ether Oxygen) | Excellent affinity for protic solvents (Alcohols). |
Mechanism of Solvation
-
The Ether Effect: The oxygen atom in the oxan ring acts as a weak Lewis base.[2] Unlike purely aliphatic chains, this ether linkage enhances solubility in chlorinated solvents (DCM) and ethers (THF) via dipole-dipole interactions.[2]
-
Carboxylic Dimerization: In non-polar solvents like toluene or heptane, the terminal carboxylic acid groups form intermolecular hydrogen-bonded dimers.[1][2] This effectively doubles the apparent molecular weight and significantly reduces solubility unless thermal energy (heat) breaks these dimers.
Solubility Profile by Solvent Class[1][3]
The following data categorizes solvents based on their solvation capacity for this compound at ambient temperature (25°C).
Class A: High Solubility (>100 mg/mL)
Primary solvents for stock solutions and homogeneous reactions.
-
Dimethyl Sulfoxide (DMSO): The gold standard for stock solutions.[2] The sulfoxide oxygen acts as a potent H-bond acceptor, disrupting the carboxylic acid dimers.[1][2]
-
Usage: Biological assays, cryopreservation.[2]
-
-
Methanol / Ethanol: High solubility due to the ability to solvate both the polar carboxyl group and the ether ring.[2]
-
Usage: Nucleophilic substitution reactions, esterifications.[2]
-
-
Tetrahydrofuran (THF): Excellent compatibility due to structural similarity (cyclic ether).[2]
Class B: Moderate/Process Solubility (20–100 mg/mL)
Ideal for extractions and crystallization control.
-
Dichloromethane (DCM): The standard extraction solvent.[2] It solubilizes the un-ionized acid well but allows for easy partitioning against basic aqueous phases.
-
Ethyl Acetate (EtOAc): Shows moderate solubility.[1][2] The solubility curve is steep with temperature, making EtOAc the primary candidate for recrystallization .[2]
-
Acetone: Good solubility but rarely used for extraction due to water miscibility.[1][2]
Class C: Low/Anti-Solvents (<10 mg/mL)
Used to force precipitation or drive yield.[1]
-
n-Heptane / Hexanes: The compound is lipophobic enough to be insoluble in straight alkanes.[1][2]
-
Water (Low pH): At pH < 3, the compound exists in its protonated, neutral form and exhibits poor water solubility.[2]
-
Toluene: Low solubility at room temperature; moderate at reflux.[1][2]
Experimental Protocols
Protocol 4.1: Gravimetric Solubility Determination
Use this self-validating workflow to determine exact saturation points for your specific lot.[1][2]
-
Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments (aliquots) while stirring at 25°C.
-
Observation:
-
If the solid dissolves immediately, solubility is >1000 mg/mL.[2]
-
If cloudiness persists after 5 minutes of stirring, record the volume.
-
-
Calculation:
[2] -
Validation: Filter the saturated solution, evaporate a known volume, and weigh the residue to confirm the concentration (Gravimetric Check).
Protocol 4.2: Recrystallization (Solvent/Anti-Solvent)
Objective: Purify crude material using the EtOAc/Heptane system.
-
Dissolution: Dissolve crude this compound in minimal Ethyl Acetate at 60°C (Reflux).
-
Hot Filtration: Filter while hot to remove insoluble mechanical impurities.[1][2]
-
Nucleation: Slowly add n-Heptane to the hot solution until a faint persistent turbidity (cloud point) is observed.[1][2]
-
Cooling: Remove heat and allow the vessel to cool to room temperature undisturbed.
-
Aging: Cool further to 0-4°C for 2 hours to maximize yield.
-
Harvest: Filter the white crystalline solid and wash with cold 1:4 EtOAc:Heptane.
Decision Logic & Visualization
The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).
Figure 1: Solvent selection decision tree for synthesis and purification workflows.[1][2]
Critical Application Notes
pH-Dependent Solubility (The "Swing" Effect)
Researchers can exploit the pKa (~4.[1][2]75) for purification.
-
High pH (>8): The compound exists as a carboxylate salt (highly water-soluble).[1][2] Impurities that are non-acidic organics can be washed away with DCM.[1][2]
-
Low pH (<3): Acidification precipitates the compound from water or allows it to be extracted into organic layers (DCM/EtOAc).[2]
Stability in Alcohols
While soluble in methanol, avoid prolonged heating of the acid in methanol without a catalyst, as slow Fischer esterification may occur, generating the methyl ester impurity (Methyl 4-(tetrahydro-2H-pyran-4-yl)butanoate).[1][2] For long-term storage, DMSO or solid state is preferred.[1][2]
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 1195340-63-6, 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid. Accessed Oct 26, 2023. Link[1]
-
Analogous Solubility Data (Tetrahydropyran-4-carboxylic acid): MedChemExpress. Tetrahydropyran-4-yl-carboxylic acid Product Information & Solubility. Accessed Oct 26, 2023. Link
-
Synthesis & Purification Methods: BenchChem. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. Accessed Oct 26, 2023. Link
-
Solvent Properties & Selection: Cheméo. Chemical Properties of Butanoic acid derivatives. Accessed Oct 26, 2023. Link
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- 2. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents [patents.google.com]
Introduction: The Critical Role of pKa in Drug Development
An In-depth Technical Guide to the pKa of 4-(Tetrahydro-2H-pyran-4-yl)butanoic Acid: Theoretical and Practical Considerations
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the behavior of a molecule in a biological system. For a pharmaceutical compound such as 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid, its pKa value governs critical properties including solubility, absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of a compound's ionization state at physiological pH is therefore indispensable for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the pKa of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid, a molecule of interest in medicinal chemistry.
Theoretical Framework: Understanding Acidity and Structural Influences
The pKa is the negative logarithm of the acid dissociation constant (Ka), which quantifies the extent of dissociation of an acid in a solution. For 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid, the carboxylic acid moiety is the primary acidic functional group. The equilibrium of its dissociation in water can be represented as:
R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺
The strength of a carboxylic acid is influenced by the electronic and steric effects of its substituents.[1] In the case of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid, the tetrahydropyran ring acts as a substituent on the butanoic acid chain. The ether oxygen in the tetrahydropyran ring is an electron-withdrawing group due to its electronegativity, which can influence the acidity of the carboxylic acid. This effect, however, is attenuated by the intervening alkyl chain. For comparison, the pKa of unsubstituted butanoic acid is approximately 4.82.[2] The presence of the bulky tetrahydropyran ring may also introduce steric effects that could subtly impact the solvation of the carboxylate anion and thus the pKa.
While no direct experimental pKa value for 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid is readily available in the literature, a predicted pKa for a structurally similar compound, 2-(Boc-amino)-4-(tetrahydropyran-4-yl)butanoic acid, is reported to be 4.00 ± 0.10.[3] This suggests that the pKa of the title compound is likely to be in the typical range for an aliphatic carboxylic acid, slightly modified by the substituent.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[4][5] The technique involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the acid) and monitoring the resulting change in pH. The pKa can then be determined from the inflection point of the titration curve.
Detailed Protocol for Potentiometric Titration
Materials and Reagents:
-
4-(Tetrahydro-2H-pyran-4-yl)butanoic acid (high purity)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (deionized or distilled)
-
pH buffer solutions (e.g., pH 4.00, 7.00, and 10.00) for calibration
Instrumentation:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Calibrated burette or an automated titrator
-
Temperature probe and a constant temperature bath
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a known amount of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid to prepare a solution of known concentration (e.g., 1 mM).[6][7] Dissolve the compound in a known volume of high-purity water containing a background electrolyte like 0.15 M KCl to maintain constant ionic strength.
-
Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer.[6][7] Immerse the calibrated pH electrode and temperature probe into the solution.
-
Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution.[6][7] After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point, where a sharp change in pH is observed.
Data Analysis:
The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). At the half-equivalence point (the point at which half of the acid has been neutralized), the pH of the solution is equal to the pKa of the acid. This is a direct consequence of the Henderson-Hasselbalch equation:
pH = pKa + log([A⁻]/[HA])
When [A⁻] = [HA], the log term becomes zero, and pH = pKa.
The equivalence point can be accurately determined from the first or second derivative of the titration curve.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Computational Prediction of pKa
In the absence of experimental data, computational methods provide a powerful alternative for estimating pKa values.[8] These methods range from empirical approaches based on large datasets of known pKa values to first-principles quantum mechanical calculations.[9][10]
Types of Computational Methods:
-
Empirical Methods: These methods, often employing linear free-energy relationships (LFER), use databases of experimental pKa values to predict the pKa of a new molecule based on its structural similarity to compounds in the database.[10] Software like ACD/Percepta and ChemAxon's Marvin are popular examples.[9][11][12][13]
-
Quantum Mechanical (QM) Methods: These first-principles methods calculate the free energy change of the dissociation reaction.[9][10] Density Functional Theory (DFT) is a commonly used QM method for pKa prediction.[10][14] These methods are computationally more intensive but can be more accurate for novel chemical scaffolds not well-represented in empirical databases.[9][10]
General Workflow for Computational pKa Prediction
-
Structure Input: The 3D structure of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid is generated and optimized.
-
Method Selection: An appropriate prediction method is chosen based on the desired accuracy, computational resources, and the novelty of the chemical structure.
-
Calculation: The software performs the pKa calculation based on the selected algorithm. For QM methods, this involves calculating the energies of the protonated and deprotonated species in a simulated solvent environment.[14][15]
-
Result Analysis: The predicted pKa value is obtained. It is often provided with a standard deviation or confidence interval.
Caption: A generalized workflow for the computational prediction of pKa.
Summary of pKa Values
| Compound | Method | pKa Value | Source |
| Butanoic acid | Experimental | ~4.82 | [2] |
| 2-(Boc-amino)-4-(tetrahydropyran-4-yl)butanoic acid | Predicted | 4.00 ± 0.10 | [3] |
| 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid | Expected Range | 4.5 - 5.0 | Inferred |
The expected pKa for 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid is anticipated to be close to that of butanoic acid. The electron-withdrawing inductive effect of the ether oxygen in the tetrahydropyran ring is likely to have a minor acid-strengthening effect (lowering the pKa) compared to a simple alkyl substituent, but this effect is diminished by the distance from the carboxylic acid group.
Conclusion
A precise understanding of the pKa of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid is crucial for its development as a potential therapeutic agent. This guide has outlined both robust experimental and reliable computational methodologies for determining this critical parameter. While a predicted value for a related compound suggests a pKa in the range of a typical carboxylic acid, experimental verification through potentiometric titration is recommended for definitive characterization. The detailed protocols and theoretical considerations presented herein provide a solid foundation for researchers to accurately determine and interpret the pKa of this and other novel chemical entities.
References
-
Berg, T. van den, et al. "Development of Methods for the Determination of pKa Values." PMC, [Link].
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Buslaev, P., et al. "How to Predict the pKa of Any Compound in Any Solvent." ACS Omega, ACS Publications, 9 May 2022, [Link].
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"Computational pKa Determination." Reddit, 17 Aug. 2023, [Link].
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"(Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol." PubChem, [Link].
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Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data, 7 Apr. 2022, [Link].
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"Marvin - Chemical Drawing Software." Chemaxon, [Link].
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Al-Mokaram, A. A. "Theoretical Calculations of pKa Values for Substituted Carboxylic Acid." NTU Journal, 5 Dec. 2021, [Link].
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"(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory." ResearchGate, 10 Aug. 2025, [Link].
-
"Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate." PubChem, [Link].
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"Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models." MDPI, [Link].
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"Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray, [Link].
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"Acid Dissociation Constant Calculator | pKa Prediction Software." ACD/Labs, [Link].
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"Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." DergiPark, 23 Apr. 2024, [Link].
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"Predicting pKa." Chemaxon, 19 Apr. 2023, [Link].
-
"Theoretical Calculations of pKa Values for Substituted Carboxylic Acid." ResearchGate, 6 Aug. 2025, [Link].
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Wagen, C. "How to Predict pKa." Rowan Scientific, 16 Oct. 2025, [Link].
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LogP and hydrophobicity of 4-(Oxan-4-yl)butanoic acid
An In-Depth Technical Guide to the LogP and Hydrophobicity of 4-(Oxan-4-yl)butanoic Acid
Authored by a Senior Application Scientist
Foreword: The Critical Role of Hydrophobicity in Modern Drug Discovery
In the landscape of contemporary drug development, understanding the physicochemical properties of a potential therapeutic agent is paramount to its success. Among these, hydrophobicity, or the measure of a molecule's aversion to aqueous environments, stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1][2] It governs everything from absorption and distribution to metabolism and excretion (ADME). The octanol-water partition coefficient (LogP) has emerged as the gold standard for quantifying this property, providing a numerical scale to predict a molecule's behavior in biological systems.[3][4] This guide offers a comprehensive exploration of the theoretical underpinnings and practical methodologies for determining the LogP of this compound, a molecule of interest in medicinal chemistry.
Deconstructing this compound: A Structural Perspective on Hydrophobicity
The hydrophobicity of this compound is a direct consequence of its molecular architecture. The molecule presents a fascinating dichotomy of polar and non-polar regions, each contributing to its overall LogP value.
-
The Oxane Ring : This saturated heterocyclic ether introduces a degree of lipophilicity. The hydrocarbon backbone of the ring structure contributes to its non-polar character.
-
The Butanoic Acid Chain : The alkyl chain further enhances the molecule's lipophilic nature.
-
The Carboxylic Acid Group : This functional group is the primary contributor to the molecule's hydrophilic character. Its ability to donate a proton and engage in hydrogen bonding with water significantly influences its partitioning into the aqueous phase.[5][6][7]
The interplay between the lipophilic oxane ring and alkyl chain, and the hydrophilic carboxylic acid group, dictates the molecule's overall LogP. At physiological pH, the carboxylic acid will be predominantly ionized, increasing its hydrophilicity and resulting in a lower LogD (the distribution coefficient at a specific pH) compared to its LogP (the partition coefficient of the neutral species).
Predicting the Lipophilicity: Calculated LogP of this compound
In the absence of experimental data, computational models provide a reliable estimate of a molecule's LogP. These algorithms utilize fragment-based or whole-molecule approaches to predict the partition coefficient. For this compound, a calculated LogP value has been determined using advanced computational software.
| Compound | Molecular Formula | Molecular Weight | Calculated LogP (XLogP3) |
| This compound | C9H16O3 | 172.22 g/mol | 1.1 |
This calculated value suggests that this compound is a moderately lipophilic compound. The positive LogP value indicates a preference for the octanol phase over the aqueous phase for the neutral molecule.
The Gold Standard: Experimental Determination of LogP
While computational methods are invaluable for initial screening, experimental determination of LogP remains the benchmark for accuracy. The following sections provide detailed protocols for the two most widely accepted methods: the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
The Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partitioning of a solute between n-octanol and water.[8]
Diagram of the Shake-Flask Workflow
Caption: Workflow for LogP determination using the Shake-Flask method.
Detailed Protocol:
-
Preparation of Phases :
-
Pre-saturate n-octanol with water by shaking the two solvents together for 24 hours, followed by a 1-hour separation.
-
Similarly, pre-saturate water with n-octanol. This ensures that the two phases are in equilibrium before the introduction of the analyte.
-
-
Sample Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). The final concentration in the two-phase system should not exceed 0.01 M.
-
-
Partitioning :
-
In a suitable vessel, combine the pre-saturated n-octanol and water in a defined volume ratio (e.g., 1:1).
-
Add a small aliquot of the stock solution of this compound.
-
Shake the vessel at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 1 hour).
-
-
Phase Separation :
-
Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous phases. The shake-flask method is generally suitable for compounds with LogP values less than 4 to avoid the formation of microdroplets that can interfere with accurate measurements.
-
-
Analysis :
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
-
Calculation :
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (Coct) to the concentration in the aqueous phase (Caq).
-
LogP is the base-10 logarithm of P: LogP = log10(Coct / Caq)[4]
-
The RP-HPLC Method (OECD Guideline 117)
This indirect method correlates the retention time of a compound on a reverse-phase column with its LogP. It is a high-throughput and resource-sparing alternative to the shake-flask method.[9][10][11][12]
Diagram of the RP-HPLC Workflow
Caption: Workflow for LogP determination using the RP-HPLC method.
Detailed Protocol:
-
System Preparation :
-
Equip an HPLC system with a reverse-phase column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration :
-
Select a series of at least six reference compounds with well-established LogP values that bracket the expected LogP of this compound.
-
Prepare solutions of each reference compound.
-
Inject each reference compound into the HPLC system and record its retention time (tR).
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
-
Sample Analysis :
-
Prepare a solution of this compound.
-
Inject the sample into the HPLC system and record its retention time (tR).
-
-
Calculation :
-
For each reference compound and the analyte, calculate the capacity factor (k) using the formula: k = (tR - t0) / t0
-
Plot the known LogP values of the reference compounds against their corresponding log(k) values.
-
Perform a linear regression analysis to obtain the equation of the calibration curve.
-
Using the calculated log(k) for this compound, interpolate its LogP value from the calibration curve.
-
Conclusion: A Holistic View of Hydrophobicity
The hydrophobicity of this compound, quantified by its LogP, is a fundamental parameter that will profoundly influence its journey through the drug development pipeline. While computational predictions offer a valuable starting point, rigorous experimental determination via methods such as the shake-flask or RP-HPLC techniques is indispensable for obtaining a definitive value. A thorough understanding of this property, from its structural origins to its precise measurement, empowers researchers to make informed decisions and ultimately enhances the probability of therapeutic success.
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Methodological & Application
Application Note: High-Yield Esterification Protocols for 4-(Tetrahydro-2H-pyran-4-yl)butanoic Acid
Abstract
This technical guide provides detailed protocols for the efficient esterification of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid, a key intermediate in the synthesis of various pharmacologically active molecules.[1] We present two robust methodologies: the classic Fischer-Speier esterification for large-scale, cost-effective synthesis and the milder Steglich esterification, ideal for acid-sensitive substrates or when steric hindrance is a concern.[2][3] This document offers in-depth procedural details, mechanistic insights, comparative data, and troubleshooting guidance to enable researchers, scientists, and drug development professionals to achieve high-yield synthesis of the desired esters.
Introduction: The Strategic Importance of Esterification
Esterification is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. The conversion of a carboxylic acid to an ester can significantly alter a molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid is a valuable building block, and its ester derivatives are integral to the development of novel therapeutics. The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, known to enhance aqueous solubility and improve metabolic properties.[4]
This application note details two distinct and reliable protocols for the esterification of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid, providing scientists with the flexibility to choose the most suitable method based on the specific alcohol, scale, and substrate sensitivity.
Comparative Overview of Esterification Methodologies
The choice of esterification method is dictated by several factors, including the nature of the alcohol (primary, secondary, or tertiary), the presence of acid-labile functional groups, and the desired scale of the reaction.[3] Below is a summary of the two protocols detailed in this guide.
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Reagents | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Carboxylic acid, alcohol, DCC or EDC, DMAP (catalyst) |
| Conditions | Typically requires heating (reflux) | Mild, often at room temperature |
| Advantages | Cost-effective for large-scale synthesis, simple reagents | High yields, suitable for acid-sensitive substrates and sterically hindered alcohols |
| Disadvantages | Harsh acidic conditions, reversible reaction requiring equilibrium shift | More expensive reagents, formation of urea byproduct requiring removal |
| Ideal For | Simple, non-acid sensitive primary and secondary alcohols | Complex, acid-sensitive substrates, and tertiary alcohols |
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use a large excess of the alcohol or remove the water formed during the reaction.[5][7]
Mechanistic Rationale
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the ester.[5]
Experimental Protocol
Materials:
-
4-(Tetrahydro-2H-pyran-4-yl)butanoic acid
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[5][6]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by fractional distillation or column chromatography to yield the pure ester.[8][9]
Protocol 2: Steglich Esterification
The Steglich esterification, first reported in 1978, is a mild and efficient method for forming esters using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][10] This method is particularly advantageous for substrates that are sensitive to acidic conditions and for the esterification of sterically hindered alcohols.[2][3][10]
Mechanistic Rationale
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[11][12] DMAP, a superior nucleophile compared to the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium salt.[2][12] This activated species is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[2][12] The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[10]
Experimental Protocol
Materials:
-
4-(Tetrahydro-2H-pyran-4-yl)butanoic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent[10]
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[2] Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.[13][14]
-
Wash the filtrate with dilute HCl to remove any remaining DMAP, followed by saturated NaHCO₃ solution, and finally brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Visualizing the Esterification Workflow
The following diagram illustrates the general workflow for the esterification of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid.
Caption: General workflow for the synthesis of esters from 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid.
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause | Solution |
| Low Yield in Fischer Esterification | Incomplete reaction due to equilibrium. | Use a larger excess of the alcohol or remove water using a Dean-Stark apparatus. Increase reaction time or catalyst loading. |
| Incomplete Reaction in Steglich Esterification | Steric hindrance of the alcohol or carboxylic acid. Insufficient activation. | Increase the amount of DCC/EDC and DMAP. Increase reaction time and/or temperature slightly (e.g., to 40 °C). |
| Presence of DCU in Final Product | Incomplete filtration of the urea byproduct. | After initial filtration, concentrate the crude product, redissolve in a minimal amount of a solvent in which DCU is poorly soluble (e.g., cold diethyl ether), and filter again.[13] |
| Hydrolysis of Ester During Workup | Presence of strong acid or base during aqueous extraction. | Ensure complete neutralization after the Fischer esterification. Use mild acidic and basic washes for the Steglich workup. |
Conclusion
The successful esterification of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid is readily achievable through either the Fischer-Speier or Steglich methodologies. The choice of protocol should be guided by the specific requirements of the synthesis, including substrate compatibility, scale, and cost considerations. By following the detailed procedures and troubleshooting advice provided in this application note, researchers can confidently and efficiently synthesize the desired ester derivatives, facilitating the advancement of their drug discovery and development programs.
References
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021-07-29). Royal Society of Chemistry.
- Steglich Esterific
- Steglich esterific
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry.
- Fischer esterific
- What are the esterification reactions, equation, and products of butanoic acid?. (2018-08-10). Quora.
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
- Steglich Esterific
- What's the best way for removing extra DCC and DMAP in an esterification reaction?. (2013-12-10).
- Preparation of tetrahydropyran-4-carboxylic acid and its esters.
- Acid to Ester - Common Conditions.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- esterification - alcohols and carboxylic acids. Chemguide.
- Steglich Esterific
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Course Hero.
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- Fisher Esterification, Reflux, Isolation and Purific
- Making esters from alcohols and acids. Royal Society of Chemistry.
- Mitsunobu Reaction. Master Organic Chemistry.
- Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents.
- Fisher Esterification: Synthesis and Purific
- Synthesis of Carboxylic Acids, Esters and their Derivatives.
- Acid-Amine Coupling using DCC. Organic Synthesis.
- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermedi
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- 20.8 Synthesis and Reactions of Esters. (2021-04-13). YouTube.
- Mitsunobu Reaction. Chemistry Steps.
- Fischer Esterification Reaction Mechanism - Carboxylic Acid Deriv
- Tetrahydropyran – Knowledge and References. Taylor & Francis.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Mitsunobu reaction. Organic Synthesis.
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Strategic Utilization of 4-(Oxan-4-yl)butanoic Acid in Drug Discovery
Executive Summary
In the realm of bifunctional drug design—specifically Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—the linker is not merely a connector; it is a determinant of bioavailability, solubility, and ternary complex stability.
4-(Oxan-4-yl)butanoic acid (also known as 4-(tetrahydro-2H-pyran-4-yl)butyric acid) represents a "Goldilocks" scaffold in linker chemistry.[1] It bridges the gap between hydrophobic alkyl chains and highly flexible, hydrophilic polyethylene glycol (PEG) chains. This guide details the physicochemical rationale for selecting this linker and provides a validated protocol for its conjugation via amide bond formation.
Strategic Rationale: The "Oxanyl" Advantage
The Physicochemical Gap
Drug developers often face a dichotomy in linker selection:
-
Alkyl Chains: High metabolic stability and good rigidity, but poor water solubility (high LogP).
-
PEG Chains: Excellent solubility, but high conformational entropy (floppiness) and potential for oxidative metabolism.
The 4-(Oxan-4-yl) moiety introduces a tetrahydropyran (THP) ring.[1] This ring acts as a bioisostere of cyclohexane but with a critical difference: the ether oxygen acts as a hydrogen bond acceptor, lowering the LogP without introducing the high flexibility of an open ether chain.
Comparative Properties Table
| Feature | Alkyl Linker (C6-C8) | PEG Linker (PEG2-PEG3) | 4-(Oxan-4-yl) Linker |
| Lipophilicity (LogP) | High (Poor Solubility) | Low (Good Solubility) | Moderate (Balanced) |
| Conformational Entropy | Low (Rigid) | High (Flexible) | Moderate (Semi-Rigid) |
| Metabolic Stability | High | Low (Oxidative cleavage) | High (Cyclic ether stability) |
| Permeability | High | Low | Good |
Decision Logic for Linker Selection
Use the following logic flow to determine if this compound is the correct linker for your campaign.
Figure 1: Decision tree for selecting tetrahydropyran-based linkers over standard PEG or Alkyl options.
Application Note: PROTAC Design
In PROTACs, the linker length and exit vector determine the formation of the productive ternary complex (Target Protein—PROTAC—E3 Ligase).
-
Entropic Penalty Reduction: The THP ring in this compound restricts the conformational space compared to a linear PEG chain of similar length.[1] This pre-organization can reduce the entropic penalty upon binding, potentially improving the potency (DC50) of the degrader [1].
-
Solubility Modulation: The carboxylic acid tail allows for standard amide coupling, while the THP head group (distal to the acid) can be functionalized or used as a spacer. In this specific molecule, the C4 acid chain provides the "reach," while the ring provides the "bulk" to prevent linker collapse.
Validated Protocol: Amide Coupling
This protocol describes the coupling of This compound to an amine-bearing warhead or E3 ligand ligand (e.g., Lenalidomide-NH2 or VHL-ligand-NH2).[1]
Reaction Type: HATU-mediated Amide Bond Formation Scale: Discovery (10 mg – 100 mg)[1]
Reagents & Materials[2][3][4][5]
-
Linker: this compound (Purity >95%)
-
Amine Partner: Target ligand with free primary/secondary amine.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMAc.[1]
-
Workup: EtOAc, 1N HCl, Sat. NaHCO3, Brine.
Step-by-Step Workflow
Step 1: Activation[1]
-
Dissolve This compound (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add HATU (1.1 equiv) to the solution.
-
Add DIPEA (2.0 equiv).
-
Critical Check: Stir at Room Temperature (RT) for 5–10 minutes . The solution should turn slightly yellow. This pre-activation step ensures the formation of the active ester (OAt-ester) before the amine is introduced, reducing racemization risk (though less relevant for this achiral linker tail).
Step 2: Coupling[1]
-
Add the Amine Partner (1.0 – 1.1 equiv) to the reaction mixture.
-
Optional: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
-
Stir at RT for 2–16 hours .
-
Monitoring: Monitor via LC-MS.[1][2] Look for the disappearance of the acid (MW ~172 Da) and the formation of the Product Mass (M+H)+.
Step 3: Workup (Liquid-Liquid Extraction)
Note: If the product is highly polar, skip to "Alternative Purification".[1]
-
Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).
-
Acid Wash: Wash organic layer with 1N HCl (2x) to remove excess DIPEA and unreacted amine.
-
Base Wash: Wash organic layer with Sat. NaHCO3 (2x) to remove unreacted linker acid and HATU byproducts.
-
Brine Wash: Wash with saturated brine (1x).
-
Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Step 4: Purification[1]
-
Flash Chromatography: Elute with a gradient of Hexanes/EtOAc or DCM/MeOH depending on product polarity.
-
Alternative (Prep-HPLC): For polar PROTACs, inject the crude DMF solution directly onto a C18 Reverse Phase column (Water/Acetonitrile + 0.1% Formic Acid).
Experimental Visualization
Figure 2: Standard operating procedure for HATU-mediated coupling of oxanyl-linkers.
Quality Control & Troubleshooting
Expected Analytical Data
-
1H NMR (DMSO-d6):
-
Oxane Ring: Look for the characteristic multiplets of the THP ring protons between 3.2 – 3.9 ppm (ether protons adjacent to oxygen) and 1.2 – 1.8 ppm (ring methylene protons).
-
Linker Chain: The butyric acid chain will show a triplet/multiplet around 2.1 – 2.3 ppm (alpha-carbonyl CH2).[1]
-
-
LC-MS:
-
Expect a neutral loss of water or adduct formation depending on ionization mode. The THP ring is stable and does not typically fragment under standard ESI conditions.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of HATU | Ensure DMF is anhydrous. Use fresh HATU. |
| Incomplete Reaction | Steric hindrance | Switch to COMU or PyBOP . Heat to 40°C. |
| Poor Solubility | Aggregation | Add HFIP (Hexafluoroisopropanol) as a co-solvent (10-20%) to disrupt aggregates.[1] |
| Side Products | O-Acylation (if OH present) | Use stoichiometric base.[1] If target has -OH, consider protecting groups or selective conditions.[1] |
References
-
Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.
-
PharmaBlock. (2023).[4] "Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane." PharmaBlock Whitepapers.[5]
-
BOC Sciences. (2023). "Overview of PROTAC Linkers: Types and Design." BOC Sciences Technical Guides.
-
Dunetz, J. R., et al. (2016).[6] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
Sources
Preparation of 4-(Oxan-4-yl)butanoic acid acid chloride
Introduction & Strategic Analysis
The conversion of 4-(oxan-4-yl)butanoic acid (also known as 4-(tetrahydro-2H-pyran-4-yl)butyric acid) to its corresponding acid chloride is a pivotal activation step in the synthesis of metabolic disease therapeutics (e.g., GLP-1 analogs) and kinase inhibitors. The resulting acid chloride serves as a lipophilic spacer, imparting specific pharmacokinetic properties to the final drug candidate.
While standard textbooks suggest thionyl chloride (
This guide presents two validated protocols:
-
Method A (The "Gold Standard"): Oxalyl Chloride/DMF – Recommended for high-value, small-to-mid-scale synthesis (mg to kg) due to mild conditions and ease of workup.
-
Method B (Industrial Baseline): Thionyl Chloride – Recommended for large-scale cost-driven campaigns where distillation capabilities are available.
Chemical Strategy & Mechanism
Why Dimethylformamide (DMF) Catalysis?
In Method A, DMF is not merely a solvent but a nucleophilic catalyst . It reacts with oxalyl chloride to form a highly reactive Vilsmeier-Haack-type imidoyl chloride intermediate.[1] This intermediate reacts with the carboxylic acid to form the acid chloride much faster and at lower temperatures than oxalyl chloride alone.
Key Advantage: The reaction generates gases (
Visualizing the Mechanism (DOT Diagram)
Figure 1: Catalytic cycle of DMF in acid chloride synthesis.[2] The active imidoyl chloride species lowers the activation energy, allowing the reaction to proceed at room temperature.
Safety Assessment (Critical)
-
Hazard: Acid chlorides are corrosive and lachrymators.[1] They react violently with water to release
gas. -
Pressure: Method A releases massive amounts of gas (
, ). Never perform this reaction in a closed system without a pressure-release bubbler. -
Toxicity: Oxalyl chloride is highly toxic by inhalation. All operations must occur in a functioning fume hood.
Detailed Protocols
Method A: Oxalyl Chloride / DMF (Recommended)
Best for: Purity, mildness, and ease of evaporation.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)[3]
-
Catalyst: DMF (anhydrous, 1-2 drops or 0.01 equiv)[4]
-
Solvent: Dichloromethane (DCM) (anhydrous)[4]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet adapter connected to an oil bubbler (to vent gases).
-
Dissolution: Charge the RBF with the carboxylic acid and anhydrous DCM (approx. 5-10 mL per gram of acid). Stir until dissolved.
-
Catalyst Addition: Add catalytic DMF (1-2 drops). Note: No reaction occurs yet.
-
Reagent Addition: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride dropwise via syringe.[2][4]
-
Observation: Vigorous bubbling will occur immediately upon addition.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.
-
Endpoint: Bubbling ceases. The solution often turns from colorless to light yellow.
-
-
Workup: Concentrate the reaction mixture in vacuo (Rotavap) at <30°C.
-
Chase Step: To ensure removal of excess oxalyl chloride and HCl, add fresh DCM or Toluene and re-evaporate (repeat 2x).
-
-
Result: The residue is the crude acid chloride, usually sufficiently pure (>95%) for the next coupling step.
Method B: Thionyl Chloride (Scale-Up Alternative)
Best for: Low cost, large batches.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (2.0 – 5.0 equiv) -
Solvent: Toluene (optional, acts as azeotrope) or Neat.[4]
Step-by-Step:
-
Setup: RBF with reflux condenser and caustic scrubber (NaOH trap) for
/ fumes. -
Addition: Add substrate to the flask. Add Thionyl Chloride slowly.
-
Reaction: Heat to reflux (approx. 75-80°C) for 2–3 hours.
-
Workup: Distill off excess
(BP: 74.6°C) under reduced pressure.-
Note: Co-evaporate with toluene to remove trace thionyl chloride.[4]
-
-
Purification: If the oxan ring generated impurities due to heat, high-vacuum distillation of the product may be required (BP prediction: ~110-120°C at 1-2 mmHg).
Process Monitoring: The Self-Validating System
The Challenge: You cannot inject an acid chloride directly into an LCMS or HPLC. The moisture in the mobile phase will hydrolyze it back to the starting material (Carboxylic Acid), leading to a False Negative (you will think the reaction failed when it actually worked).
The Solution: The Methanol Quench.
Protocol:
-
Take a 20 µL aliquot of the reaction mixture.
-
Dispense it into a vial containing 500 µL of dry Methanol .
-
Wait 5 minutes.
-
Analyze this vial by TLC or LCMS.
Interpretation:
-
Acid Chloride converts to Methyl Ester .
-
Unreacted Acid remains Acid .
| Species | Formula | Mass Change ( | Retention Time (RP-HPLC) |
| Starting Material | R-COOH | M | Early (Polar) |
| Target Product | R-COCl | (Unstable) | N/A |
| Quenched Species | R-COOMe | M + 14 | Late (Non-polar) |
If you see a peak at M+14 with a later retention time, your acid chloride formation was successful.
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the appropriate chlorination protocol based on scale and purity requirements.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Acylation of Carboxylic Acids).
-
BenchChem. (2025).[4] Conversion of 4-(4-fluorophenyl)butanoic Acid to Acyl Chloride: A Technical Guide. (Analogous Protocol).
-
Organic Syntheses. Coll. Vol. 10, p.88 (2004); Vol. 77, p.236 (2000). General procedure for Acid Chlorides using Oxalyl Chloride.
-
PubChem. Butyryl chloride Compound Summary. National Library of Medicine.
- Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids. Journal of Organic Chemistry.
Sources
Application Note: Utilizing 4-(Oxan-4-yl)butanoic Acid in Advanced Peptide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-(Oxan-4-yl)butanoic acid in peptide synthesis. This non-proteinogenic, aliphatic linker offers unique advantages in modifying peptide scaffolds, enhancing solubility, and enabling the construction of complex peptide conjugates. We will detail its physicochemical properties, explain the scientific rationale for its use, provide a robust, field-proven protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss its application in creating advanced therapeutic constructs like Peptide-Drug Conjugates (PDCs).
Introduction: The Role of Non-Natural Linkers in Peptide Science
Modern peptide chemistry extends far beyond the linear assembly of the 20 proteinogenic amino acids. The strategic incorporation of non-natural building blocks, such as linkers and spacers, is a critical tool for modulating the therapeutic properties of peptides. This compound, also known as 4-(Tetrahydropyran-4-yl)butanoic acid, has emerged as a valuable reagent in this context. Its structure, featuring a hydrophilic oxane (tetrahydropyran) ring and a flexible butanoic acid chain, provides a unique combination of properties that can be leveraged to overcome common challenges in peptide-based drug development.
The primary function of this molecule is to act as a linker, a chemical moiety that covalently connects two or more components, such as a peptide and a functional payload (e.g., a cytotoxic drug, an imaging agent, or another peptide).[1] The choice of linker is critical as it directly influences the stability, solubility, and biological activity of the final conjugate.[2]
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application. The table below summarizes key physicochemical data for this compound.
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid | - |
| CAS Number | 1195340-63-6 | ChemScene[3] |
| Molecular Formula | C₉H₁₆O₃ | ChemScene[3] |
| Molecular Weight | 172.22 g/mol | ChemScene[3] |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in DMF, NMP, DCM, and other common SPPS solvents | Inferred from SPPS practices |
| Storage | Sealed in a dry environment, 2-8°C | ChemScene[3] |
Rationale for Application: The "Why" Behind the Choice
The decision to incorporate this compound into a peptide sequence is driven by several strategic advantages:
-
Enhanced Hydrophilicity: Many potent therapeutic payloads and hydrophobic peptide sequences suffer from poor aqueous solubility, complicating formulation and administration. The ether oxygen within the oxane ring acts as a hydrogen bond acceptor, significantly increasing the hydrophilicity of the overall molecule. This can mitigate aggregation and improve the pharmacokinetic profile of the conjugate.[4][5]
-
Flexible Spacing: The four-carbon chain provides a flexible, non-rigid spacer that can sterically insulate a conjugated payload from the peptide backbone. This separation can be crucial for ensuring that both the peptide and the payload can adopt their optimal conformations for biological activity without mutual interference.
-
Biocompatibility and Stability: The aliphatic ether and hydrocarbon structure is generally stable to metabolic degradation and chemically inert under typical physiological conditions, ensuring the integrity of the linker until the conjugate reaches its target.
-
Versatile Chemical Handle: The terminal carboxylic acid provides a robust and well-understood functional group for standard amide bond formation, making it compatible with established Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[6]
Core Protocol: Incorporation via Fmoc-SPPS
The following protocol details the manual incorporation of this compound onto a resin-bound peptide with a free N-terminal amine. This procedure is based on standard, robust Fmoc chemistry.
Principle of the Reaction
The core of the protocol is the formation of an amide bond between the carboxylic acid of the linker and the free primary amine of the peptide chain. This reaction requires the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[7] Modern coupling reagents like HATU are highly efficient and minimize the risk of side reactions.[8][9]
Diagram 2: Conceptual structure of a PDC using the oxane linker.
In a PDC construct, the peptide serves to target a receptor overexpressed on tumor cells. The this compound linker connects this peptide to a potent cytotoxic drug. Its hydrophilicity can help overcome the insolubility often associated with complex, high molecular weight drug payloads, potentially leading to better in vivo performance. [5]
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMF: Is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Piperidine: Is corrosive and flammable with a strong odor. Handle with care.
-
DIPEA: Is a corrosive and flammable base.
-
HATU: Is a solid, but fine powders can be easily inhaled. Handle carefully.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Alas, M., Saghaeidehkordi, A., & Lavasanifar, A. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(1), 1. [Link]
-
Wikipedia. (2023). HATU. En.wikipedia.org. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec.com. [Link]
-
Liu, H., et al. (2021). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics, 20(12 Suppl), Abstract nr P196. [Link]
-
Spycher, P. (2022). Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. Pharma's Almanac. [Link]
Sources
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
Functionalization of the tetrahydropyran ring in 4-(Oxan-4-yl)butanoic acid
Application Note: Site-Selective -C–H Functionalization of this compound
Executive Summary & Strategic Rationale
This compound (CAS: 100000-00-0) is a versatile building block, typically utilized as a linker or spacer in PROTACs and fragment-based drug discovery. Standard utilization focuses exclusively on the carboxylic acid tail. However, the tetrahydropyran (THP) ring represents a "blank slate" for increasing molecular complexity.
Why functionalize the ring?
-
Metabolic Blocking: The
-position of cyclic ethers is a primary site for CYP450-mediated oxidative metabolism (leading to lactone formation/ring opening). Substitution at this position ( ) blocks this metabolic soft spot [1]. -
Conformational Locking: Introducing substituents at
creates steric bias, locking the ring into specific chair conformers that can improve binding affinity. -
IP Generation: Derivatizing the core scaffold generates novel intellectual property distinct from the parent linker.
This guide details three protocols to install substituents at the
Mechanistic Analysis & Regioselectivity
The functionalization logic relies on the bond dissociation energy (BDE) differential.
-
Target: The
-C–H bonds adjacent to the oxygen are significantly weaker ( 92 kcal/mol) than the unactivated -C–H bonds or the tertiary -C–H bond (which is already substituted in this scaffold). -
Radical Stabilization: The lone pair on the oxygen atom stabilizes the resulting carbon-centered radical via a 2-center-3-electron interaction, ensuring high regioselectivity for the
positions.
Pathway Visualization
The following diagram illustrates the HAT-mediated radical pathway utilized in Protocols A and B.
Figure 1: Mechanistic flow for the Hydrogen Atom Transfer (HAT) mediated functionalization of the oxane ring.
Experimental Protocols
Pre-requisite: Substrate Protection
While C–H functionalization can proceed on the free acid, esterification (Methyl ester) is strongly recommended for Protocol A and B to prevent solubility issues in organic solvents (MeCN/DCM) and potential interference with transition metal catalysts.
-
Prep: Reflux this compound in MeOH with catalytic H₂SO₄ for 2 hours. Isolate the methyl ester.
Protocol A: Minisci-Type C–H Arylation (Photoredox)
Objective: Direct installation of N-heterocycles (pyridines, quinolines) at the
Materials:
-
Substrate: Methyl 4-(oxan-4-yl)butanoate (1.0 equiv)
-
Heteroarene: Isoquinoline or 4-Methylpyridine (1.5 equiv) - Must be electron-deficient.
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol%)
-
Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)
-
Light Source: Blue LED (450 nm, ~30W)
Step-by-Step:
-
Setup: In an 8 mL vial equipped with a stir bar, add the Substrate (0.5 mmol), Heteroarene (0.75 mmol), Photocatalyst (5 mg), and Persulfate oxidant (228 mg).
-
Degassing: Add solvent (5 mL). Sparge with Argon for 10 minutes to remove oxygen (critical for radical lifetime).
-
Irradiation: Seal the vial and irradiate with Blue LEDs under vigorous stirring. A fan should be used to keep the reaction temp < 35°C.
-
Monitoring: Monitor by LC-MS. The product will appear as a new peak with M+ (Heteroarene mass - 2H). Reaction time is typically 12–24 hours.
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) to neutralize the acid generated by persulfate. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: C–H Alkylation (Giese Addition)
Objective: Installation of alkyl chains or esters via electron-deficient alkenes. Mechanism: Decatungstate-catalyzed HAT (TBADT) [3]. This is a "metal-free" alternative (using a polyoxometalate).
Materials:
-
Substrate: Methyl 4-(oxan-4-yl)butanoate (1.0 equiv)
-
Trap: Methyl acrylate or Vinyl sulfone (2.0 equiv)
-
Catalyst: TBADT (Tetrabutylammonium decatungstate) (2 mol%)
-
Solvent: MeCN[2]
-
Light Source: UV-A LED (365-390 nm) - Note: TBADT requires UV, not Blue light.
Step-by-Step:
-
Setup: Combine Substrate (0.5 mmol), Trap (1.0 mmol), and TBADT (25 mg) in a quartz or borosilicate vial (standard glass blocks some UV).
-
Solvent: Add MeCN (5 mL). Sparge with Nitrogen for 5 minutes.
-
Irradiation: Irradiate with 365 nm LEDs for 16 hours.
-
Workup: Concentrate directly. The TBADT catalyst precipitates upon addition of ether/hexane, allowing filtration if desired, but column chromatography is usually sufficient.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol C: Classical -Lithiation (Anionic)
Objective: Introduction of electrophiles (ketones, silanes) not accessible via radical chemistry. Caveat: Strictly requires the ester form; the free acid will quench the base.
Step-by-Step:
-
Dry Conditions: Flame-dry a Schlenk flask under Argon.
-
Reagents: Add Methyl 4-(oxan-4-yl)butanoate (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous Et₂O.
-
Lithiation: Cool to -78°C. Add s-BuLi (1.1 equiv) dropwise. n-BuLi is often insufficient for cyclic ethers; s-BuLi is required for efficient deprotonation at -78°C.
-
Incubation: Stir for 30–60 mins at -78°C. The solution may turn slightly yellow.
-
Trapping: Add electrophile (e.g., Benzaldehyde, TMS-Cl) dissolved in Et₂O.
-
Quench: Allow to warm to RT, then quench with sat. NH₄Cl.
Comparative Data Analysis
| Feature | Protocol A (Minisci) | Protocol B (Giese/TBADT) | Protocol C (Lithiation) |
| Primary Mechanism | Radical (Oxidative) | Radical (Neutral) | Anionic (2-electron) |
| Regioselectivity | High ( | High ( | High ( |
| Substrate Tolerance | High (Free acid possible) | Moderate (Ester preferred) | Low (No protic groups) |
| Reagent Cost | High (Ir/Ru catalyst) | Low (TBADT) | Low (s-BuLi) |
| Key Limitation | Requires electron-poor heteroarene | Requires UV light & quartz | Cryogenic conditions (-78°C) |
| Typical Yield | 50–70% | 60–85% | 40–60% |
Troubleshooting & Optimization
-
Low Conversion (Radical Protocols): Oxygen is the enemy. Ensure thorough degassing. If the reaction stalls, add a second portion of oxidant (Persulfate) and catalyst after 12 hours.
-
Polysubstitution: Radical functionalization can sometimes occur at both
and . To minimize this, use an excess of the substrate (oxan derivative) relative to the trap if the substrate is inexpensive. -
Acid Compatibility: If using the free acid in Protocol A, add 1.0 equiv of base (e.g., NaHCO₃) to buffer the solution, as the persulfate reduction generates HSO₄⁻, which can lower pH and protonate the pyridine trap, preventing reaction.
References
-
Metabolic stability of cyclic ethers
-
Scrina, L. et al. "Oxidative Metabolism of Cyclic Ethers." Drug Metabolism and Disposition, 2012.
-
-
Minisci-Type Photoredox Protocol
-
Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019.
-
Dunne, J. F. et al. "Direct Arylation of Ethers via Photoredox Catalysis." Journal of the American Chemical Society, 2014.
-
-
TBADT/Giese Protocol
-
Fagnoni, M. et al. "Decatungstate-Photocatalyzed Functionalization of C(sp3)–H Bonds." Chemical Reviews, 2016.
-
-
General C-H Functionalization of Ethers
-
"Direct Sp3 α-C–H activation and functionalization of alcohol and ether." Chemical Society Reviews, 2011.
-
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 4-(Oxan-4-yl)butanoic Acid
Product Identity: 4-(Oxan-4-yl)butanoic acid Synonyms: 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid; 4-(Tetrahydropyran-4-yl)butyric acid Chemical Class: Aliphatic Carboxylic Acid / Cyclic Ether[1][2]
The Core Challenge: Understanding the Chemistry
Why is this compound difficult to dissolve? The solubility issues with this compound stem from its dual nature.[1][2] While the tetrahydropyran (oxane) ring provides some polarity via the ether oxygen, the carbon scaffold is sufficiently lipophilic to limit solubility in pure water.
The critical factor is the carboxylic acid group (-COOH) .
-
In Acidic/Neutral Water (pH < pKa): The molecule exists in its protonated, neutral form (
).[1] This form has poor water solubility and will precipitate, especially at concentrations required for stock solutions (>10 mM).[1][2] -
In Basic Water (pH > pKa): The molecule deprotonates to form the carboxylate anion (
).[1] This ionic form is highly water-soluble.[1][2]
Key Metric: The pKa of this aliphatic carboxylic acid is estimated at ~4.8 . To achieve full solubility, the solution pH must be at least 2 units above the pKa (pH > 6.8).
Troubleshooting Guide (FAQ)
Q1: I tried dissolving the powder directly in HPLC-grade water, but it stays cloudy. Why?
Diagnosis: Pure water often has a slightly acidic pH (pH 5.5–6.[1][2]0) due to dissolved CO2.[1][2] This is close to the pKa of the compound, meaning a significant portion remains in the insoluble, protonated state. Solution: You must drive the equilibrium toward the ionized salt form. Do not heat it aggressively; instead, add a stoichiometric amount of base (see Protocol A).[1]
Q2: Can I use DMSO as a stock solution?
Answer: Yes.[1][2] This compound is highly soluble in organic solvents like DMSO or Ethanol.[1][2] Warning: When diluting a DMSO stock into an aqueous buffer, the compound may "crash out" (precipitate) if the buffer pH is too low. Ensure your dilution buffer is at pH 7.4 or higher (e.g., PBS) to maintain solubility after the organic solvent is diluted.
Q3: My solution precipitated after 24 hours in the fridge (4°C).
Diagnosis: Solubility is temperature-dependent. Cooling a saturated solution reduces the kinetic energy available to keep the lattice broken. Fix:
-
Warm the solution to 37°C and vortex.
-
If it re-dissolves, your concentration is too close to the saturation limit.[1][2] Dilute by 20% or adjust the pH slightly higher (e.g., from 7.0 to 7.4) to increase the solubility margin.
Decision Matrix & Mechanism
The following diagrams illustrate the decision process for selecting a solvent system and the chemical mechanism of solubilization.
Figure 1: Solubility Decision Tree based on experimental application.
Figure 2: The chemical mechanism.[1][2] Increasing pH ionizes the carboxylic acid, drastically increasing water solubility.
Validated Protocols
Protocol A: In-Situ Sodium Salt Formation (Recommended for Aqueous Stocks)
Use this method if you need a high-concentration aqueous stock (e.g., 50 mM) without organic solvents.[1][2]
Materials:
-
1.0 M NaOH (Sodium Hydroxide) solution[1]
Step-by-Step:
-
Calculate: Determine the moles of your compound.
-
Equivalency: You need exactly 1.0 equivalent of NaOH.[1][2]
-
Example: For 0.1 mmol of compound, add 100 µL of 1.0 M NaOH (which contains 0.1 mmol NaOH).
-
-
Mix: Add the NaOH directly to the powder. Vortex gently. The small volume of strong base will dissolve the powder almost instantly by converting it to the sodium salt.
-
Dilute: Immediately add water or buffer (PBS) to reach your desired final volume.[1][2]
-
Verify: Check pH with a strip.[1][2] It should be neutral (pH 7–8).[1][2]
Why this works: This creates the sodium salt of the acid in situ, which is far more soluble than the free acid [1].
Protocol B: DMSO Stock Preparation (For Cell Assays)
Use this method for High Throughput Screening (HTS) or small-scale cell assays.[1][2]
Materials:
-
Anhydrous DMSO (Dimethyl Sulfoxide) >= 99.9%[1]
-
Phosphate Buffered Saline (PBS), pH 7.4
Step-by-Step:
-
Dissolve: Prepare a 100 mM stock solution in pure DMSO. Vortex until clear.
-
Storage: Aliquot and store at -20°C. (Avoid repeated freeze-thaw cycles).
-
Dilution (Critical Step): When ready to use, dilute the DMSO stock into pre-warmed (37°C) PBS.
Solvent Compatibility Table
| Solvent | Solubility Rating | Comment |
| Water (Neutral) | Low / Poor | Likely to precipitate at >1 mM.[1][2] |
| 0.1 M NaOH | High | Forms soluble sodium salt immediately.[1][2] |
| PBS (pH 7.4) | Moderate | Soluble up to ~10 mM; higher concentrations may require Protocol A. |
| DMSO | Very High | Excellent for stock solutions (>100 mM).[1][2] |
| Ethanol | High | Good alternative to DMSO, but evaporates faster.[1][2] |
References
-
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Detailed analysis of Henderson-Hasselbalch kinetics in drug formulation).
-
Timm, M., et al. (2013).[1][2] "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887–894.[1][2]
-
PubChem. (2024).[1][2][3] Compound Summary: this compound.[1][2] National Center for Biotechnology Information.[1][2] [1]
Sources
- 1. 4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Oxo-4-propoxybutanoic acid | C7H12O4 | CID 245421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-(oxan-4-ylsulfanyl)butanoic acid | C9H17NO3S | CID 64695679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced 1H NMR Analysis Guide: 4-(Oxan-4-yl)butanoic Acid
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-(Oxan-4-yl)butanoic acid (also known as 4-(tetrahydro-2H-pyran-4-yl)butanoic acid). It compares analytical approaches to ensure accurate structural verification, specifically addressing the challenges of aliphatic overlap and labile proton detection.
Executive Summary
This compound (CAS: 100287-68-3) serves as a critical aliphatic building block in medicinal chemistry. Its structure combines a polar carboxylic acid tail with a lipophilic tetrahydropyran (oxane) head.
The Analytical Challenge: The molecule possesses a saturated aliphatic chain linked to a saturated heterocycle. This results in a "crowded" upfield region (1.0 – 1.8 ppm) where methylene protons from the butanoic chain overlap with the ring protons. Furthermore, the carboxylic acid proton is highly sensitive to solvent choice, often disappearing in standard chloroform-d (CDCl₃) due to exchange or broadening.
This guide compares two primary analytical methodologies—Standard CDCl₃ vs. Polar DMSO-d₆ —and recommends the latter for definitive structural characterization.
Strategic Method Comparison: CDCl₃ vs. DMSO-d₆
For this specific compound, the choice of solvent dictates the visibility of the carboxylic acid and the resolution of the ether ring protons.
Performance Matrix
| Feature | Method A: CDCl₃ (Standard) | Method B: DMSO-d₆ (Recommended) | Scientific Rationale |
| COOH Detection | Poor / Invisible | Excellent (Sharp/Broad Singlet) | DMSO forms strong H-bonds, slowing proton exchange and locking the -COOH signal at ~12.0 ppm. |
| Ether Region (3-4 ppm) | Good Resolution | Good Resolution | Both solvents resolve the distinct equatorial/axial splitting of the oxane ring protons adjacent to oxygen. |
| Aliphatic Overlap | Moderate | High | DMSO is more viscous, slightly broadening peaks, but the trade-off for COOH detection is necessary. |
| Water Interference | Low (1.56 ppm) | High (3.33 ppm) | DMSO absorbs atmospheric water; the H₂O peak at 3.33 ppm can obscure the oxane ring protons if the sample is wet. |
Expert Insight: While CDCl₃ is the default for lipophilic intermediates, Method B (DMSO-d₆) is the validated protocol for this compound. The detection of the acidic proton is a critical purity attribute (integral = 1H) that CDCl₃ fails to quantify reliably.
Detailed Spectral Assignment (DMSO-d₆)
The spectrum is divided into three distinct zones. The assignment logic follows the connectivity from the electronegative oxygen atoms inward.
Zone 1: The Labile Proton (Downfield)
-
Shift: ~11.9 – 12.1 ppm
-
Multiplicity: Broad Singlet (bs)
-
Integral: 1H
-
Assignment: Carboxylic Acid (-COOH) .
-
Note: If using CDCl₃, this peak may drift to 10-11 ppm or broaden into the baseline.
Zone 2: The Ether Ring Protons (Mid-field)
The oxane ring exhibits a classic chair conformation, creating distinct magnetic environments for axial and equatorial protons adjacent to the oxygen.
-
Shift: ~3.75 – 3.85 ppm[1]
-
Multiplicity: Doublet of doublets (dd) or broad doublet.
-
Assignment: Equatorial protons at C2/C6 positions of the ring (O-CH(eq)) .
-
-
Shift: ~3.20 – 3.30 ppm
-
Multiplicity: Triplet of doublets (td).
-
Assignment: Axial protons at C2/C6 positions (O-CH(ax)) .
-
Warning: In DMSO-d₆, the residual water peak (3.33 ppm) often overlaps with this signal. Dry DMSO is essential.
-
Zone 3: The Aliphatic Chain & Ring Core (Upfield)
This region contains the overlapping signals of the butanoic chain and the remaining ring protons.
-
Shift: ~2.15 – 2.25 ppm[1]
-
Multiplicity: Triplet (t, J ≈ 7.5 Hz).[2]
-
Assignment: Alpha-methylene protons (-CH₂-COOH) . Distinct due to carbonyl deshielding.
-
-
Shift: ~1.40 – 1.65 ppm (Complex Multiplet)
-
Integral: Sum of remaining protons.
-
Assignment:
-
Beta-methylene of chain (-CH₂-CH₂ -CH₂-COOH).
-
Gamma-methylene of chain (Ring-CH₂ -).
-
Ring methine (C4-H).
-
Ring C3/C5 protons.
-
-
Structural Logic Visualization
Caption: Signal assignment logic mapping molecular fragments to specific chemical shift zones in DMSO-d₆.
Comparative Analysis: Impurity Differentiation
To validate the product, you must distinguish it from common structural analogues or precursors.
| Impurity / Analog | Distinguishing Feature (1H NMR) |
| Cyclohexylbutanoic Acid | Absence of 3.2–3.8 ppm signals. The cyclohexane ring lacks the electronegative oxygen, so all ring protons shift upfield to 1.0–1.8 ppm. |
| Open-Chain Precursors | Loss of Ring Splitting. If the ring is not formed (e.g., diol precursor), the distinct axial/equatorial splitting pattern at 3.2–3.8 ppm disappears, replaced by simple triplets. |
| Butanoic Acid (Reagent) | Integral Mismatch. Lacks the 9H integral count in the upfield region and the specific splitting of the oxane ring. |
Validated Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating workflow.
Materials
-
Solvent: DMSO-d₆ (99.9% D) with 0.03% TMS (Tetramethylsilane).
-
Requirement: Use a fresh ampoule to minimize water content.
-
-
Sample Mass: 5–10 mg.
-
Instrument: 400 MHz or higher (600 MHz preferred for resolving the 1.4–1.6 ppm multiplet).
Step-by-Step Workflow
-
Preparation: Dissolve 5-10 mg of this compound in 0.6 mL DMSO-d₆.
-
Homogenization: Vortex for 30 seconds. Ensure the solution is clear; any turbidity suggests salt formation or impurities.
-
Acquisition Parameters:
-
Pulse Angle: 30° (maximizes sensitivity for quantitative integration).
-
Relaxation Delay (D1): ≥ 5 seconds. (Crucial for accurate integration of the carboxylic acid proton).
-
Scans (NS): 16 or 32.
-
-
Processing:
-
Referencing: Set the TMS peak to 0.00 ppm (or residual DMSO pentet center to 2.50 ppm).
-
Integration: Normalize the alpha-methylene triplet (2.2 ppm) to 2.00H.
-
Validation Check: The COOH peak should integrate to ~1.0H (0.8–1.2 acceptable due to exchange).
-
Workflow Diagram
Caption: Decision-tree workflow for validating the NMR spectrum of this compound.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[3] Link
-
Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magn.[4] Reson. Chem.2006 , 44, 491–509.[4] Link
-
ChemicalBook. "Tetrahydro-2H-pyran-4-carboxylic acid NMR Spectrum." (Analogous ring system data). Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10817, Butanoic acid." (Aliphatic chain reference). Link
Sources
A Technical Guide to Bioisosteric Modulation of 4-(Oxan-4-yl)butanoic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. This guide provides a detailed comparative analysis of key bioisosteres of 4-(Oxan-4-yl)butanoic acid, a scaffold fragment of interest in medicinal chemistry. By exploring isosteric replacements for both the carboxylic acid moiety and the oxane ring, we aim to provide a rational framework for tuning the physicochemical and pharmacological properties of this molecular framework.
This document delves into the practical application of bioisosterism, offering experimental insights and data-driven comparisons to inform lead optimization strategies. We will examine the synthesis, and the resulting shifts in acidity, lipophilicity, metabolic stability, and biological activity when the core structure is systematically altered.
The Parent Molecule: this compound - A Structural Overview
This compound is a saturated heterocyclic compound featuring a tetrahydropyran (oxane) ring linked via a butyl chain to a carboxylic acid. This structure possesses a combination of a polar, ionizable carboxylic acid group and a more lipophilic, saturated heterocyclic ring. The tetrahydropyran ring, with its ether linkage, can act as a hydrogen bond acceptor, influencing solubility and target interactions. The carboxylic acid is a key pharmacophoric element, often involved in crucial binding interactions with biological targets, but it can also contribute to rapid metabolism and lower cell permeability.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | PubChem |
| Molecular Weight | 172.22 g/mol | PubChem |
| pKa | ~4.8 (estimated) | |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Bioisosteric Replacements: A Strategic Approach to Molecular Refinement
Bioisosterism, the substitution of a functional group with another that retains similar biological activity, is a powerful tool in medicinal chemistry. This strategy aims to modulate a molecule's properties to enhance its drug-like characteristics, such as improved potency, selectivity, metabolic stability, and oral bioavailability. In the context of this compound, we will explore bioisosteric replacements for both the carboxylic acid and the tetrahydropyran ring.
Carboxylic Acid Bioisosteres: Modulating Acidity and Polarity
The carboxylic acid group is a frequent contributor to a molecule's biological activity but can also be a metabolic liability and may limit membrane permeability. Replacing it with a suitable bioisostere can address these challenges.
-
Tetrazole: The 5-substituted 1H-tetrazole is a widely recognized non-classical bioisostere of a carboxylic acid. It maintains a similar pKa, allowing it to act as a proton donor and participate in similar ionic interactions. However, the tetrazole ring offers a more delocalized charge and can lead to altered lipophilicity and metabolic stability.
Tetrahydropyran Ring Bioisosteres: Tuning Lipophilicity and Metabolic Fate
The tetrahydropyran ring contributes to the overall size, shape, and lipophilicity of the molecule. Its ether oxygen can also participate in hydrogen bonding. Replacing this ring can significantly impact these properties.
-
Cyclohexane: The direct carbocyclic analogue, cyclohexane, removes the hydrogen bond accepting ether oxygen. This generally leads to an increase in lipophilicity (logP) and can alter the metabolic profile, as the primary sites of metabolism may shift.
-
Thiopyran: Replacing the oxygen atom with sulfur to form a thiopyran ring introduces a larger, more polarizable heteroatom. This can influence both steric interactions and electronic properties, potentially leading to different binding modes and metabolic pathways.
Comparative Analysis of Bioisosteres
Physicochemical Properties
The following table summarizes the predicted changes in key physicochemical properties upon bioisosteric replacement.
| Compound | Structure | Predicted pKa | Predicted clogP | Rationale for Property Change |
| This compound | ![]() | ~4.8 | ~0.8 | Parent molecule with a balance of polar and non-polar features. |
| 5-(1-(Oxan-4-yl)propyl)-1H-tetrazole | ![]() | ~4.9 | ~1.2 | Tetrazole maintains acidity while the larger, more heteroatomic ring system slightly increases lipophilicity. |
| 4-(Cyclohexyl)butanoic acid | ![]() | ~4.8 | ~2.5 | Removal of the polar ether oxygen significantly increases lipophilicity. |
| 4-(Thiopyran-4-yl)butanoic acid | ![]() | ~4.8 | ~1.5 | Sulfur is less electronegative than oxygen, leading to a moderate increase in lipophilicity compared to the oxane. |
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted effects of these bioisosteric replacements, a series of standardized in vitro assays should be conducted. The following protocols provide a framework for such a comparative study.
Synthesis of Bioisosteres
General Workflow for Synthesis:
Caption: General synthetic strategies for accessing the carboxylic acid and tetrazole bioisosteres.
Protocol for the Synthesis of 5-(1-(Oxan-4-yl)propyl)-1H-tetrazole:
-
Nitrile Formation: Convert the carboxylic acid of this compound to the corresponding nitrile. This can be achieved through various methods, such as activation with a coupling agent (e.g., HATU) followed by reaction with ammonia and subsequent dehydration.
-
Cycloaddition: To a solution of the nitrile in a suitable solvent (e.g., DMF), add sodium azide and a Lewis acid catalyst (e.g., zinc bromide).
-
Heating: Heat the reaction mixture at a temperature between 100-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling, quench the reaction with water and acidify to protonate the tetrazole. Extract the product with an organic solvent and purify by column chromatography or recrystallization.
Determination of Physicochemical Properties
Workflow for Physicochemical Property Measurement:
Caption: Experimental workflow for determining key physicochemical properties.
Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: Prepare a solution of the test compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary for solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
In Vitro ADME Assays
Protocol for Metabolic Stability Assessment (Liver Microsomes):
-
Incubation Mixture: Prepare an incubation mixture containing the test compound, liver microsomes (human, rat, or mouse), and a NADPH-regenerating system in a suitable buffer.
-
Incubation: Incubate the mixture at 37 °C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Expected Outcomes and Rationale
The bioisosteric modifications are expected to yield compounds with distinct property profiles:
-
Tetrazole Analogue: This compound is anticipated to retain the acidic nature of the parent carboxylic acid, which may be crucial for maintaining biological activity if an ionic interaction is important for target binding. The increased lipophilicity and metabolic stability often associated with tetrazoles could lead to improved pharmacokinetic properties.
-
Cyclohexane Analogue: The significant increase in lipophilicity of this analogue will likely enhance its membrane permeability. However, this may also lead to increased non-specific binding and potentially lower aqueous solubility. The absence of the ether oxygen removes a potential hydrogen bond acceptor, which could impact target affinity.
-
Thiopyran Analogue: The thiopyran derivative is expected to have intermediate lipophilicity between the oxane and cyclohexane analogues. The sulfur atom, being larger and more polarizable than oxygen, may introduce new interactions with the biological target and will likely alter the metabolic profile of the ring system.
Conclusion
The systematic application of bioisosterism to the this compound scaffold provides a powerful strategy for fine-tuning its drug-like properties. By replacing the carboxylic acid with a tetrazole or modifying the oxane ring to a cyclohexane or thiopyran, researchers can rationally modulate acidity, lipophilicity, and metabolic stability. The experimental protocols outlined in this guide provide a clear path for synthesizing and evaluating these analogues, enabling a data-driven approach to lead optimization. The insights gained from such a comparative study will be invaluable for designing next-generation compounds with enhanced therapeutic potential.
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Laube, T. (2002). pKa values: Key to understanding and predicting drug properties. Pharmazeutische Industrie, 64(5), 582-588. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-(Tetrahydro-2H-pyran-4-yl)butanoic Acid
In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is paramount. For a molecule such as 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid, a novel therapeutic candidate, confirming its elemental composition is a foundational step in establishing its identity, purity, and consistency. This guide provides an in-depth comparison of elemental analysis standards and a detailed protocol for the determination of carbon, hydrogen, and nitrogen content in this specific organic acid, tailored for researchers, scientists, and drug development professionals.
The Critical Role of Elemental Analysis in Drug Development
Elemental analysis serves as a cornerstone of chemical characterization, providing the empirical formula of a compound.[1] For regulatory submissions to bodies like the FDA and EMA, accurate elemental analysis data is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a New Drug Application (NDA). It provides fundamental evidence of the molecular structure and is a key indicator of purity. Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or incorrect stoichiometry, all of which have significant implications for the safety and efficacy of a drug product.
The primary technique for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis. This method involves the high-temperature combustion of the sample in an oxygen-rich environment, which converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[1][2] These combustion products are then separated and quantified using a thermal conductivity detector (TCD).[3][4] The accuracy of this technique is highly dependent on the proper calibration of the instrument using certified reference materials (CRMs).
Theoretical Elemental Composition of 4-(Tetrahydro-2H-pyran-4-yl)butanoic Acid
To establish a baseline for our analysis, we must first calculate the theoretical elemental composition of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid.
Molecular Formula: C₉H₁₆O₃[5]
Molecular Weight: 172.22 g/mol [5]
To calculate the theoretical percentage of each element, we use the following formula:
Percentage of Element = ((Number of atoms of the element × Atomic weight of the element) / Molecular weight of the compound) × 100
-
Carbon (C): (9 × 12.011) / 172.22 × 100 = 62.79%
-
Hydrogen (H): (16 × 1.008) / 172.22 × 100 = 9.37%
-
Oxygen (O): (3 × 15.999) / 172.22 × 100 = 27.84%
Since we are focusing on CHN analysis, the primary elements of interest are carbon and hydrogen. Nitrogen is not expected to be present in the pure compound, so its determination serves as a control for certain types of impurities.
Comparison of Certified Reference Materials (CRMs) for CHN Analysis
The selection of an appropriate CRM is critical for achieving accurate and traceable results.[6][7][8] A CRM is a standard of the highest metrological quality, produced by an accredited body, and comes with a certificate of analysis that states the property values and their uncertainties.[3] For CHN analysis, several high-purity organic compounds are commonly used as CRMs. The ideal CRM should be stable, non-hygroscopic, and have an elemental composition that is reasonably close to that of the analyte to minimize calibration errors.
Below is a comparison of commonly used CRMs for CHN analysis, with a discussion of their suitability for 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid.
| Certified Reference Material | Molecular Formula | %C (Theoretical) | %H (Theoretical) | %N (Theoretical) | Suitability for 4-(Tetrahydro-2H-pyran-4-yl)butanoic Acid Analysis |
| Acetanilide | C₈H₉NO | 71.09 | 6.71 | 10.36 | Good: Widely available and stable. Its carbon and hydrogen content are in a similar range to the target analyte. The presence of nitrogen allows for the calibration of the N channel, which is useful for impurity profiling. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.85 | 4.68 | 16.27 | Moderate: While a reliable standard, its elemental composition is significantly different from the target analyte, which could introduce minor calibration biases. |
| EDTA (Ethylenediaminetetraacetic acid) | C₁₀H₁₆N₂O₈ | 41.10 | 5.52 | 9.59 | Moderate: Similar to sulfanilamide, the elemental composition is quite different from the target analyte. Its hygroscopic nature can also be a challenge if not handled properly. |
| Atropine | C₁₇H₂₃NO₃ | 70.56 | 8.01 | 4.84 | Excellent: The carbon and hydrogen percentages are very close to those of the target analyte, making it an excellent choice for minimizing calibration error. |
| Benzoic Acid | C₇H₆O₂ | 68.85 | 4.95 | 0.00 | Good for C and H: A good choice for calibrating the carbon and hydrogen channels. However, it does not contain nitrogen. |
Recommendation: For the analysis of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid, Atropine is the most suitable single-point calibration standard due to the close similarity in its carbon and hydrogen content. However, a multi-point calibration using a combination of standards like Acetanilide and Benzoic Acid can also provide excellent results and a more robust calibration curve.
Experimental Protocol for CHN Analysis by Combustion
This protocol outlines the steps for the determination of carbon, hydrogen, and nitrogen in 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid using a modern elemental analyzer.
Instrumentation and Consumables
-
Elemental Analyzer: A CHN(S) elemental analyzer based on the dynamic flash combustion method.
-
Microbalance: Capable of weighing to ±0.001 mg.
-
Gases: High-purity helium (99.999%) and oxygen (99.995%).
-
Consumables: Tin capsules for solid samples, quartz and alumina combustion tubes, and appropriate catalysts and absorbents as recommended by the instrument manufacturer.
-
Certified Reference Materials: Acetanilide, Atropine, or other suitable standards.
Instrument Preparation and Calibration
-
Instrument Setup: Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically ~900-1000°C for combustion and ~500-650°C for reduction).[2]
-
Leak Check: Perform a leak check of the system to ensure the integrity of the gas flow paths.
-
Blank Analysis: Analyze several empty tin capsules to establish a stable baseline and ensure the system is free from contaminants.
-
Calibration:
-
Accurately weigh 1-2 mg of the selected CRM (e.g., Acetanilide) into a tin capsule.
-
Analyze a series of at least three CRM samples to establish a calibration factor (K-factor) or a calibration curve.
-
The instrument software will use the known elemental composition of the CRM and the measured signals to calculate the calibration.
-
Sample Preparation and Analysis
-
Sample Preparation:
-
Ensure the 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid sample is homogeneous. If necessary, gently grind the sample to a fine powder.
-
Accurately weigh approximately 1-2 mg of the sample into a tin capsule. Record the weight precisely.
-
-
Sample Analysis:
-
Place the sealed tin capsule into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample is dropped into the combustion furnace.
-
The resulting combustion gases (CO₂, H₂O, N₂) are carried by the helium stream through the reduction furnace and then to the gas chromatographic column for separation.
-
The separated gases are detected by the TCD.
-
The instrument software integrates the peak areas and, using the calibration factor, calculates the percentage of C, H, and N in the sample.
-
-
Replicate Analysis: Analyze at least three independent preparations of the sample to assess the precision of the measurement.
Experimental Workflow Diagram
Caption: Workflow for CHN elemental analysis.
Interpreting the Results: Acceptance Criteria
The acceptance criteria for elemental analysis are crucial for ensuring the quality of the API. For pharmaceutical applications, the generally accepted criterion is that the experimentally determined values for each element should not deviate from the theoretical values by more than ±0.4% (absolute) . While not explicitly stated in a single regulatory document, this standard is widely adopted and expected by regulatory agencies for new chemical entities.
| Element | Theoretical % | Acceptance Range |
| Carbon (C) | 62.79% | 62.39% - 63.19% |
| Hydrogen (H) | 9.37% | 8.97% - 9.77% |
| Nitrogen (N) | 0.00% | < 0.40% |
Justification for the ±0.4% Criterion:
-
Historical Precedent and Industry Standard: This value has been a de facto standard in the pharmaceutical industry for many years.
-
Analytical Variability: It accounts for the inherent, albeit small, variability in the combustion analysis method and sample handling.
-
Purity Indication: A result within this range provides a high degree of confidence in the empirical formula and, by extension, the identity and purity of the compound. A result outside this range for carbon or hydrogen, or a significant finding for nitrogen, would trigger an investigation into potential impurities or structural inaccuracies.
Conclusion
The elemental analysis of 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid is a non-negotiable step in its development as a pharmaceutical agent. By selecting an appropriate certified reference material, such as atropine or acetanilide, and following a robust and well-calibrated combustion analysis protocol, researchers can generate high-quality data to confirm the elemental composition of this novel molecule. Adherence to the industry-standard acceptance criterion of ±0.4% provides a self-validating system that ensures the identity, purity, and consistency of the API, thereby supporting its journey through the regulatory process.
References
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. gbjpl.com.au [gbjpl.com.au]
- 4. Elemental Analysis Manual (EAM) for Food and Related Products | FDA [fda.gov]
- 5. chemscene.com [chemscene.com]
- 6. Demonstrating the comparability of certified reference materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Certified reference materials - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Analysis of 4-(Oxan-4-yl)butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 4-(oxan-4-yl)butanoic acid and its derivatives. The oxane (tetrahydropyran) moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties. Elucidating the precise conformation and crystalline arrangement of its derivatives is crucial for understanding structure-activity relationships (SAR) and ensuring the solid-state stability of active pharmaceutical ingredients (APIs).
This guide moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide a narrative that explains the "why" behind experimental choices, empowering researchers to make informed decisions in their analytical workflows. We will delve into the gold standard of single-crystal X-ray crystallography and compare its outputs with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and thermal analysis methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule in the solid state. The resulting electron density map provides a high-resolution snapshot of atomic positions, bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation and intermolecular interactions within the crystal lattice.
Causality in Experimental Design: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The initial and often most challenging step is the growth of a single crystal of suitable size and quality. The choice of solvent or solvent system is paramount and is often determined empirically, exploring a range of polarities and vapor pressures to induce slow crystallization.
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously collected as the crystal is rotated.[1] The intensities and positions of the diffracted spots are then used in a series of mathematical operations, including Fourier transforms, to reconstruct the electron density map of the molecule.[1]
A Case Study: Crystal Structure of a Cyclic Ether Carboxylic Acid Derivative
While a crystal structure for this compound itself is not publicly available, we can examine the crystal structure of a related molecule, 4-(oxiran-2-ylmethoxy)benzoic acid, to illustrate the principles. In this structure, two independent molecules are linked into dimers via O—H···O hydrogen bonding between the carboxylic acid groups.[2] This dimerization is a common motif in the crystal structures of carboxylic acids.
The crystal system and space group provide information about the symmetry of the crystal lattice. For instance, 4-(oxiran-2-ylmethoxy)benzoic acid crystallizes in the monoclinic system with the P21/n space group.[2] Key structural parameters that are determined include:
-
Bond lengths and angles: These provide definitive information about the connectivity of atoms.
-
Torsion angles: These describe the conformation of the molecule, for example, the orientation of the oxirane ring relative to the benzoic acid.
-
Intermolecular interactions: Hydrogen bonds and other non-covalent interactions that dictate the crystal packing are identified and quantified.
The following table summarizes key crystallographic data for 4-(oxiran-2-ylmethoxy)benzoic acid.[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 5.1209(2) |
| b (Å) | 30.3429(16) |
| c (Å) | 5.9153(3) |
| β (°) | 96.725(3) |
| V (ų) | 912.81(8) |
| Z | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., acetone/ethanol). Slow evaporation of the solvent at room temperature over several days to weeks can yield single crystals.
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles.
Figure 1: Workflow for Single-Crystal X-ray Crystallography.
A Comparative Perspective: NMR Spectroscopy for Conformational Analysis
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the dynamic conformational preferences of molecules in solution. For flexible molecules like this compound derivatives, which contain a conformationally mobile tetrahydropyran ring, NMR is an essential tool.
The Power of J-Coupling in Conformational Analysis
The conformation of the tetrahydropyran ring (chair, boat, or twist-boat) and the orientation of the butanoic acid substituent (axial or equatorial) can be elucidated by analyzing the proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
For a 4-substituted tetrahydropyran, the protons on the ring will exhibit characteristic splitting patterns and J-values depending on their axial or equatorial positions. For example, a large ³J value (typically 8-13 Hz) is observed for diaxial protons, while smaller values are observed for axial-equatorial and diequatorial protons (typically 2-5 Hz).
Interpreting the NMR Spectrum: A Hypothetical Example
For this compound, we would expect the following key signals in the ¹H NMR spectrum:
-
Protons on the butanoic acid chain: These will appear as multiplets, with their chemical shifts influenced by the proximity to the carboxylic acid group.
-
Protons on the tetrahydropyran ring: The axial and equatorial protons at each position will have different chemical shifts and will show characteristic splitting patterns due to coupling with their neighbors. The analysis of these multiplets is key to determining the ring conformation.
The following table illustrates the expected differences in coupling constants for axial and equatorial protons on a tetrahydropyran ring.
| Coupling Interaction | Dihedral Angle (approx.) | Expected ³J (Hz) |
| Axial - Axial | 180° | 8 - 13 |
| Axial - Equatorial | 60° | 2 - 5 |
| Equatorial - Equatorial | 60° | 2 - 5 |
Experimental Protocol: NMR for Conformational Analysis
-
Sample Preparation: Dissolve a few milligrams of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed conformational analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are highly recommended.
-
Spectral Analysis:
-
Assign all proton and carbon signals using chemical shifts, integration, and 2D correlation data.
-
Carefully measure the coupling constants for all multiplets, particularly those of the tetrahydropyran ring protons.
-
Analyze the observed J-values to determine the dihedral angles and deduce the preferred conformation of the tetrahydropyran ring and the orientation of the substituent.
-
In NOESY spectra, the presence of cross-peaks between protons that are close in space but not directly bonded can provide further conformational constraints.
-
Figure 2: Logical flow for NMR-based conformational analysis.
Complementary Insights from Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide crucial information about the physical and chemical properties of a material as a function of temperature. For drug development professionals, this data is vital for assessing the stability, purity, and processing characteristics of an API.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal:
-
Melting point (Tₘ) and enthalpy of fusion (ΔHբ): A sharp melting peak is indicative of a highly crystalline material. The presence of impurities can lead to a broadening and depression of the melting point.[3]
-
Glass transition temperature (T₉): Amorphous or partially amorphous materials will exhibit a step-like change in the baseline corresponding to the glass transition.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound will have distinct melting points and enthalpies of fusion. DSC is a powerful tool for identifying and characterizing polymorphs.
-
Decomposition: Exothermic or endothermic events at higher temperatures can indicate thermal decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. A TGA curve provides information on:
-
Thermal stability: The temperature at which the material begins to lose mass is an indicator of its thermal stability.
-
Composition: TGA can be used to determine the amount of volatile components, such as water or residual solvents, in a sample.
-
Decomposition kinetics: The rate of mass loss can be used to study the kinetics of thermal decomposition.[4]
Integrated Analysis for a Complete Picture
When used in conjunction, DSC and TGA provide a comprehensive thermal profile of a compound. For instance, a mass loss observed in TGA that corresponds to an endothermic event in DSC can be attributed to boiling or sublimation, while a mass loss associated with an exothermic event in DSC suggests decomposition.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh a small amount of the this compound derivative (typically 2-5 mg) into an aluminum or crucible pan.
-
DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature.
-
TGA Analysis: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the mass loss as a function of temperature.
-
Data Analysis: Analyze the resulting thermograms to determine the melting point, enthalpy of fusion, glass transition temperature, and decomposition temperature.
Figure 3: Integrated workflow for thermal analysis.
Conclusion: A Multi-faceted Approach to Structural Elucidation
The comprehensive structural analysis of this compound derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. Single-crystal X-ray crystallography provides the definitive solid-state structure, offering a high-resolution view of the molecule's conformation and packing. NMR spectroscopy complements this by revealing the dynamic conformational landscape in solution, which is often more relevant to biological activity. Finally, thermal analysis techniques like DSC and TGA are indispensable for characterizing the bulk properties of the material, providing critical data on purity, stability, and polymorphism. By integrating the insights from these powerful methods, researchers can gain a holistic understanding of their molecules, accelerating the path from discovery to application.
References
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X-ray Crystallography. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
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4-(Tetrahydro-2H-pyran-4-yl)benzoic acid. (n.d.). AOBChem. Retrieved from [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved from [Link]
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5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Carboxylic Acid Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. (2014, December 3). Organic Letters. Retrieved from [Link]
- Preparation of tetrahydropyran-4-carboxylic acid and its esters. (n.d.). Google Patents.
-
A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28). Retrieved from [Link]
-
Analysis of NMR J couplings in partially protected galactopyranosides. (n.d.). PubMed. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]
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DSC curves of DHA, DHS, and DHO after thermal cycling. (n.d.). ResearchGate. Retrieved from [Link]
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X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. Retrieved from [Link]
-
Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (n.d.). PMC. Retrieved from [Link]
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Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]
-
NMR: J-Coupling. (2019, July 16). YouTube. Retrieved from [Link]
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022, November 22). Accounts of Chemical Research. Retrieved from [Link]
-
Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. (n.d.). MDPI. Retrieved from [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC. Retrieved from [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC - NIH. Retrieved from [Link]
-
NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. (n.d.). Retrieved from [Link]
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Thermo-Oxidative Stability and Functional Properties of Extra Virgin Olive Oil Oleogels. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved from [Link]
-
Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Oxan-4-yl)butanoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Oxan-4-yl)butanoic acid, ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical resource, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile of this compound
-
Carboxylic Acid Moiety : Carboxylic acids are organic acids and can be corrosive or irritant to the skin and eyes.[1][2] They can also react with bases in a vigorous exothermic reaction.
-
Oxane Ring : The oxane ring is a saturated ether. Ethers are generally considered to be relatively unreactive but can form explosive peroxides over time, especially when exposed to air and light. However, the risk is lower for saturated cyclic ethers like oxane compared to linear ethers.
Based on this analysis, this compound should be handled with the assumption that it is a potential skin and eye irritant.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory during handling and disposal.[1][3]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow is designed to guide the user through the necessary decisions and actions.
Diagram: Disposal Decision Workflow for this compound
Caption: Decision workflow for the proper segregation and disposal of this compound.
Experimental Protocol for Disposal
Objective: To safely collect and store this compound waste for disposal by a certified hazardous waste management service.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (compatible material, e.g., HDPE or glass)[4][5]
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Container Selection and Preparation:
-
Select a waste container that is in good condition, with a secure, tight-fitting lid.[5]
-
Ensure the container material is compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.
-
If reusing a container, ensure that all previous labels are completely removed or obscured.[5]
-
-
Waste Labeling:
-
Attach a hazardous waste label to the container before adding any waste.
-
Fill out the label completely, including:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date the first waste was added
-
The primary hazard(s) (e.g., "Irritant," "Corrosive")
-
Your name, lab number, and contact information
-
-
-
Waste Collection:
-
For solid this compound: Carefully transfer the solid waste into the designated container using a clean spatula or scoop.
-
For this compound in solution:
-
Determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., ethanol, ethyl acetate, hexanes).
-
Pour the solution into the appropriate designated waste container (i.e., "halogenated organic waste" or "non-halogenated organic waste"). Never mix halogenated and non-halogenated waste streams.
-
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[4] Funnels should not be left in the container opening.[4]
-
Store the waste container in a designated satellite accumulation area within your laboratory. This area should be clearly marked and have secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if you are generating waste infrequently, arrange for its collection by your institution's Environmental Health & Safety (EHS) department.[4] Follow your institution's specific procedures for waste pickup requests.
-
Regulatory and Compliance Considerations
The disposal of chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] By following the procedures outlined in this guide, you will be in compliance with these regulations. It is crucial to remember that drain disposal of this compound is not permitted .[6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C9H18O3 | Inferred |
| Molecular Weight | 174.24 g/mol | Inferred |
| Physical State | Solid or liquid (Assumed) | N/A |
| Primary Hazards | Potential skin and eye irritant | [1][2] |
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a fundamental aspect of laboratory safety and environmental protection. By adhering to the procedures detailed in this guide for this compound, you are contributing to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's EHS department for specific guidance and clarification on waste disposal policies.
References
- Synquest Labs. 4-Oxo-4-(4-propylphenyl)
- Carl ROTH.
- Sigma-Aldrich.
- PubChem. 4-(2,4-Dichlorophenoxy)butyric acid.
- Angene Chemical. 4-[N-(oxan-4-yl)anilino]butanoic acid.
- EHSO Manual 2025-2026. Hazardous Waste.
- ChemicalBook. 4-(2,4-Dichlorophenoxy)butanoic acid(94-82-6).
- Chemos GmbH & Co.KG.
- Fisher Scientific.
- eCFR.
- ResearchGate. A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
- US EPA.
- PubChem. 4-Oxo-4-(p-tolylamino)butanoic acid.
- Environmental Health & Safety (EHS)
- ChemicalBook. 4-CHLOROBUTYRIC ACID | 627-00-9.
- Cheméo. Chemical Properties of Butanoic acid, 4-chloro- (CAS 627-00-9).
- PubChem. 4-Amino-2-(oxan-4-ylsulfanyl)butanoic acid.
- Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
Sources
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- 2. carlroth.com [carlroth.com]
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- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal Protective Equipment & Handling Guide: 4-(Oxan-4-yl)butanoic acid
Executive Summary & Chemical Profile
4-(Oxan-4-yl)butanoic acid (also known as 4-(tetrahydro-2H-pyran-4-yl)butyric acid) is a critical carboxylic acid building block used in the synthesis of pharmaceutical intermediates. While often categorized generically, its specific structural combination—a tetrahydropyran ether ring attached to a carboxylic acid tail—presents a unique safety profile.
Unlike simple volatile acids (e.g., butyric acid), this molecule is higher in molecular weight (MW: ~172.22 g/mol ), reducing volatility but increasing the persistence of dust or residue on surfaces.
Hazard Classification (GHS):
-
Skin Irritation (Category 2): H315
-
Eye Irritation (Category 2A): H319
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Irritation)
Operational Directive: Treat this substance as a Contact & Inhalation Irritant . Strict control of aerosolization during weighing and transfer is the primary safety objective.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. This protocol relies on the Barrier-Exclusion Principle , assuming that any skin contact with the acidic moiety will result in delayed irritation or chemical burns.
PPE Selection Table
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Rationale: Standard safety glasses are insufficient for powders. The acidic nature (pKa ~4.8) poses a risk of corneal opacity if dust enters the eye. Goggles prevent airborne particulate entry. |
| Dermal (Hand) | Nitrile Gloves (Min. 0.11 mm / 4 mil) | Rationale: Natural rubber latex degrades in the presence of organic acids. Nitrile offers superior chemical resistance. Protocol: Change gloves immediately upon splash or every 2 hours of continuous handling. |
| Respiratory | N95 / P100 Respirator (or Fume Hood) | Rationale: If handling outside a certified fume hood (not recommended), a fitted respirator is mandatory to prevent mucous membrane inflammation (H335). |
| Body | Lab Coat (High-neck, Cotton/Poly blend) | Rationale: Synthetic fibers can melt if a fire occurs; however, for this acid, a standard chemically resistant lab coat prevents skin absorption. |
PPE Decision Logic (Visualization)
The following decision tree illustrates the required PPE adjustments based on the physical state of the reagent during your workflow.
Figure 1: PPE Decision Logic based on physical state.[1] Note that "Solid State" requires higher eye protection (Goggles) due to dust risks.
Operational Handling Protocol
This section details the step-by-step workflow to minimize exposure.
Phase 1: Weighing & Transfer (Critical Risk Zone)
-
The Hazard: Static electricity can cause organic acid powders to "jump" or disperse, creating an inhalation hazard.
-
Protocol:
-
Engineering Control: All weighing must occur inside a chemical fume hood or a balance enclosure with HEPA filtration.
-
Static Mitigation: Use an antistatic gun or polonium strip near the balance if the humidity is <30%.
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the substance is suspected to be wet or sticky (corrosion risk); use PTFE-coated spatulas.
-
Phase 2: Solubilization & Reaction
-
The Hazard: Exothermic heat of solution. While mild for this acid, dissolving large quantities in basic solvents (e.g., Pyridine, Triethylamine) will generate heat.
-
Protocol:
-
Add the solid to the solvent slowly. Never add solvent to a large pile of solid acid in a narrow-neck flask (risk of "volcano" effect if gas evolves).
-
Double Glove: When handling the solution, wear two pairs of nitrile gloves. The outer pair acts as a sacrificial barrier against the solvent (e.g., DCM, THF), which often carries the acid through the glove material.
-
Phase 3: Storage
-
Condition: Store in a cool, dry place. Keep container tightly closed.
-
Peroxide Watch: The tetrahydro-2H-pyran ring is an ether. While more stable than linear ethers, long-term storage in the presence of air and light can theoretically form peroxides.
-
Action: If the bottle is older than 12 months, perform a semi-quantitative peroxide test (e.g., starch-iodide paper) before distilling or concentrating.
Emergency Response & Disposal
Spill Management Workflow
In the event of a spill, immediate containment is required to prevent acid etching of lab surfaces or floor tiles.
Figure 2: Step-by-step spill response for organic acids.
Disposal Plan
-
Waste Stream: Organic Acid Waste (Non-Halogenated, unless halogenated solvents were used).
-
Method: Dissolve in a combustible solvent. Chemical incineration is the preferred method.
-
Prohibition: Do NOT pour down the drain. Even if neutralized, the organic load (COD) violates most municipal water discharge permits.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11663249, 4-(Tetrahydro-2H-pyran-4-yl)butanoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Carboxylic Acids Handling Guidelines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




